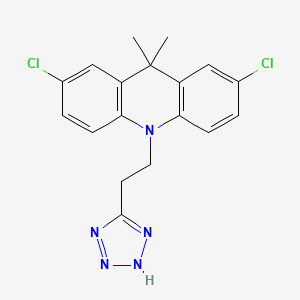
m-PEG12-Säure
Übersicht
Beschreibung
m-PEG12-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is often used as a linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it a versatile tool in the synthesis of complex molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: m-PEG12-acid is widely used as a linker in the synthesis of complex organic molecules and polymers. Its ability to form stable amide bonds makes it valuable in the creation of peptide conjugates and other macromolecules.
Biology: In biological research, m-PEG12-acid is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of drug delivery systems, where its hydrophilic nature helps improve the bioavailability of hydrophobic drugs.
Medicine: m-PEG12-acid is used in the synthesis of polyethylene glycolylated (PEGylated) drugs. PEGylation improves the pharmacokinetics and pharmacodynamics of therapeutic agents by increasing their solubility, stability, and half-life in the bloodstream.
Industry: In industrial applications, m-PEG12-acid is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to enhance solubility and stability makes it valuable in various formulations .
Wirkmechanismus
Target of Action
m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of m-PEG12-acid is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows m-PEG12-acid to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the m-PEG12-acid to its target molecule.
Pharmacokinetics
The pharmacokinetics of m-PEG12-acid, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in m-peg12-acid is known to increase solubility in aqueous media , which could enhance its bioavailability.
Action Environment
The action, efficacy, and stability of m-PEG12-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for m-PEG12-acid to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in m-PEG12-acid suggests that it may be more effective and stable in aqueous environments .
Biochemische Analyse
Biochemical Properties
m-PEG12-acid plays a significant role in biochemical reactions. It interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators . The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media .
Cellular Effects
The cellular effects of m-PEG12-acid are primarily related to its role as a PEG linker. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of m-PEG12-acid involves its role as a PEG linker in the formation of PROTACs . The terminal carboxylic acid of m-PEG12-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . The resulting PROTACs can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
The temporal effects of m-PEG12-acid in laboratory settings are primarily related to its stability and solubility. The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media , which can influence its effects over time
Metabolic Pathways
As a PEG linker, m-PEG12-acid is primarily involved in the formation of PROTACs
Transport and Distribution
As a PEG linker, it is primarily used in the synthesis of PROTACs
Subcellular Localization
As a PEG linker, it is primarily used in the synthesis of PROTACs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-acid typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. One common method is the esterification of polyethylene glycol with a carboxylic acid anhydride or chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of m-PEG12-acid may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified through techniques like distillation or chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid group in m-PEG12-acid can undergo nucleophilic substitution reactions with primary amines to form amide bonds. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxylic acid group can also react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Coupling Agents: EDC, DIC, and N-hydroxysuccinimide (NHS) are commonly used to facilitate amide bond formation.
Catalysts: Sulfuric acid, pyridine, and other acid catalysts are used in esterification reactions.
Reducing Agents: LiAlH4 and sodium borohydride (NaBH4) are used for the reduction of carboxylic acids to alcohols.
Major Products:
Amides: Formed from the reaction with primary amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from the reduction of the carboxylic acid group.
Vergleich Mit ähnlichen Verbindungen
m-PEG8-acid: Similar to m-PEG12-acid but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
m-PEG24-acid: Contains a longer polyethylene glycol chain, which can further enhance solubility and flexibility in certain applications.
m-PEG-NHS: Contains an N-hydroxysuccinimide ester group instead of a carboxylic acid, making it more reactive towards primary amines without the need for additional coupling agents.
Uniqueness: m-PEG12-acid is unique due to its balance of chain length and functional group reactivity. The twelve-unit polyethylene glycol chain provides sufficient hydrophilicity to enhance solubility in aqueous media, while the terminal carboxylic acid group offers versatile reactivity for forming stable amide bonds. This combination makes m-PEG12-acid a valuable tool in both research and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKFNFKUHXFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)






![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)
![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)


